![molecular formula C14H10O7S B14149624 2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid CAS No. 1312586-91-6](/img/structure/B14149624.png)
2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is an aromatic sulfonic acid derivative of biphenyl This compound is characterized by the presence of sulfonic acid and carboxylic acid functional groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the sulfonation of biphenyl derivatives. One common method is the reaction of biphenyl with sulfur trioxide in the presence of a strong acid such as sulfuric acid. This process introduces the sulfonic acid group onto the biphenyl ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In industrial settings, the production of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve high-speed ball milling of biphenyl with sodium bisulfate monohydrate in the presence of phosphorus pentoxide. This mechanochemical approach is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The sulfonic acid group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Sulfur Trioxide and Sulfuric Acid: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of carboxylic acids to alcohols.
Oxidizing Agents: Such as potassium permanganate for the oxidation of carboxylic acids.
Major Products
Nitrated Derivatives: Formed through nitration reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols: Formed through the reduction of carboxylic acids.
Applications De Recherche Scientifique
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its sulfonic and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Sulfo[1,1’-biphenyl]-3,3’-dicarboxylic acid
- 5-Amino-2-hydroxy-4’-sulfo[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with other molecules .
Propriétés
Numéro CAS |
1312586-91-6 |
|---|---|
Formule moléculaire |
C14H10O7S |
Poids moléculaire |
322.29 g/mol |
Nom IUPAC |
4-(4-carboxyphenyl)-3-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)9-3-1-8(2-4-9)11-6-5-10(14(17)18)7-12(11)22(19,20)21/h1-7H,(H,15,16)(H,17,18)(H,19,20,21) |
Clé InChI |
CYWBLYSROWICFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


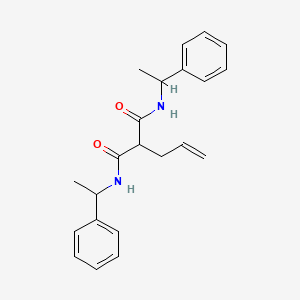
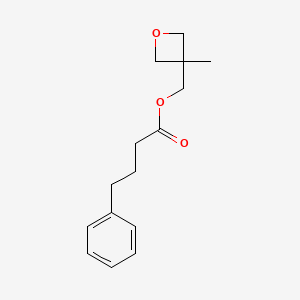
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
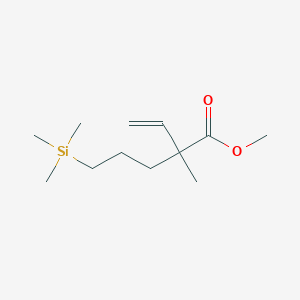
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)
![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
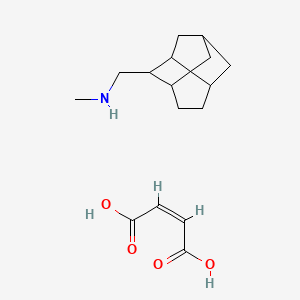
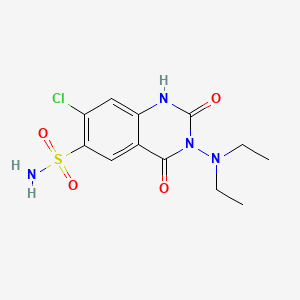
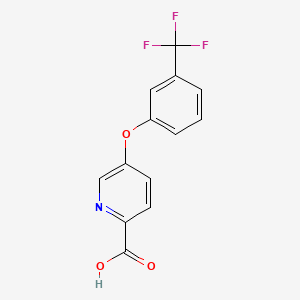
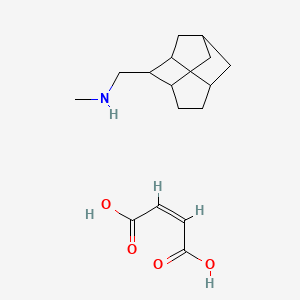
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)

